Selective PDGFR Inhibition: CGP 53716 Lacks VEGFR Activity Unlike Multi-Targeted Kinase Inhibitors
In a murine oxygen-induced ischemic retinopathy model, CGP 53716 exhibited no significant effect on retinal neovascularization, a phenotype driven by VEGF signaling [1]. This contrasts with the multi-targeted kinase inhibitor PKC412 (midostaurin), which blocks both PDGF and VEGF receptors and completely inhibits retinal NV in the same model [1]. The lack of VEGFR inhibition by CGP 53716, confirmed by biochemical assays showing no inhibition of VEGF receptor phosphorylation at concentrations >20 μmol/L , establishes a clear functional differentiation: CGP 53716 is a pure PDGFR tool, whereas PKC412 engages both PDGFR and VEGFR pathways.
| Evidence Dimension | Inhibition of retinal neovascularization (VEGF-dependent phenotype) |
|---|---|
| Target Compound Data | No significant effect |
| Comparator Or Baseline | PKC412 (midostaurin): Complete inhibition of retinal NV |
| Quantified Difference | Qualitative difference: complete inhibition vs. no effect |
| Conditions | Murine oxygen-induced ischemic retinopathy model |
Why This Matters
This differentiation is critical for experimental designs requiring isolated PDGFR pathway interrogation without confounding VEGF pathway inhibition, a common limitation of many PDGFR-targeting agents.
- [1] Ozaki H, Seo MS, Ozaki K, Yamada H, Yamada E, Okamoto N, Hofmann F, Wood JM, Campochiaro PA. Blockade of vascular endothelial cell growth factor receptor signaling is sufficient to completely prevent retinal neovascularization. Am J Pathol. 2000 Feb;156(2):697-707. doi: 10.1016/S0002-9440(10)64773-6. PMID: 10666398; PMCID: PMC1850054. View Source
